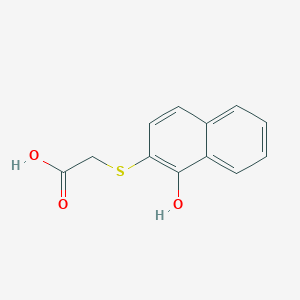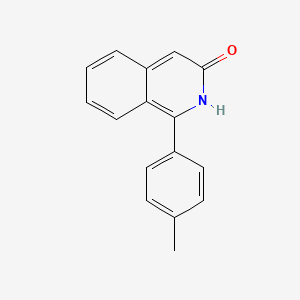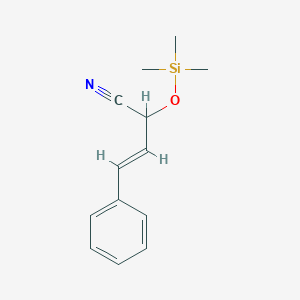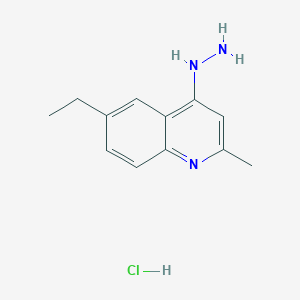
6-Chloro-2-(difluoromethyl)-7-ethyl-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-(difluoromethyl)-7-ethyl-7H-purine is a fluorinated purine derivative. Fluorinated purines and related nucleosides exhibit a diverse range of biological activities. The presence of a difluoromethyl group at the 2-position of a purine can confer advantageous changes to physicochemical, metabolic, and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-aminopurine followed by fluorodediazoniation in aqueous fluoroboric acid . Another method involves the use of organometallic reagents, such as CF3ZnBr and CuI, to achieve selective trifluoromethylation .
Industrial Production Methods
Industrial production methods for fluorinated purines typically involve large-scale chemical reactions under controlled conditions. These methods may include the use of specialized equipment for handling reactive fluorine-containing reagents and ensuring the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-(difluoromethyl)-7-ethyl-7H-purine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted purines with different functional groups.
Aplicaciones Científicas De Investigación
6-Chloro-2-(difluoromethyl)-7-ethyl-7H-purine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-(difluoromethyl)-7-ethyl-7H-purine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleoside analog, interfering with nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-2-fluoropurine: Another fluorinated purine with similar biological activities.
2,6-Difluoropurine: A compound with two fluorine atoms at the 2- and 6-positions, exhibiting different physicochemical properties.
2-Trifluoromethylpurine: A purine derivative with a trifluoromethyl group at the 2-position, used in various chemical and biological studies.
Uniqueness
6-Chloro-2-(difluoromethyl)-7-ethyl-7H-purine is unique due to the presence of both a difluoromethyl group and an ethyl group, which can confer distinct physicochemical and biological properties compared to other fluorinated purines. This uniqueness makes it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C8H7ClF2N4 |
|---|---|
Peso molecular |
232.62 g/mol |
Nombre IUPAC |
6-chloro-2-(difluoromethyl)-7-ethylpurine |
InChI |
InChI=1S/C8H7ClF2N4/c1-2-15-3-12-7-4(15)5(9)13-8(14-7)6(10)11/h3,6H,2H2,1H3 |
Clave InChI |
OASPQNHYNCKXKY-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=NC2=C1C(=NC(=N2)C(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11874423.png)










![3-Phenyl-5-[(trimethylsilyl)oxy]-1,2-oxazole](/img/structure/B11874479.png)
